The unbranched diphenoxy analog suffers from π-π stacking, while in-house SNAr on the dichloro precursor yields low due to steric clash. This pre-functionalized, sterically shielded building block eliminates these bottlenecks.
4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine (CAS: 866154-32-7) is a sterically encumbered, highly lipophilic aminopyrimidine building block designed for advanced chemical synthesis and materials science. Characterized by two bulky tert-butylphenoxy substituents at the 4 and 6 positions, this compound is procured primarily when downstream applications require strict control over molecular aggregation, enhanced processability in non-polar matrices, or a sterically shielded coordination environment. Unlike standard aminopyrimidines, the incorporation of the tert-butyl groups fundamentally shifts the molecule's physical properties, significantly increasing its solubility in organic solvents and elevating its thermal degradation threshold [1]. For procurement teams and chemical engineers, this specific structural profile provides a ready-to-use, high-purity scaffold that eliminates the need for complex, low-yielding in-house functionalization.
Attempting to substitute 4,6-bis(4-tert-butylphenoxy)pyrimidin-2-amine with its unbranched analog, 4,6-diphenoxypyrimidin-2-amine, or its synthetic precursor, 4,6-dichloropyrimidin-2-amine, reliably introduces severe processing and synthetic bottlenecks. The unbranched diphenoxy analog suffers from strong intermolecular π-π stacking, which drastically reduces its solubility in standard industrial non-polar solvents and induces unwanted aggregation in catalytic or thin-film formulations [1]. Conversely, relying on the dichloro precursor forces end-users to perform a double nucleophilic aromatic substitution (SNAr) with 4-tert-butylphenol in-house; this reaction is notoriously sluggish and low-yielding for the second substitution due to severe steric clash, necessitating harsh conditions, toxic polar aprotic solvents, and extensive chromatographic purification [2]. Procuring the exact bis(4-tert-butylphenoxy) compound bypasses these inefficiencies, guaranteeing immediate formulation compatibility and predictable scale-up.
Unsubstituted phenoxy analogs alter lipophilicity and membrane permeability, shifting kinase selectivity profiles.
4,6-Diphenylpyrimidine analogs require Pd-catalyzed synthesis; may introduce metal contamination and distinct kinase binding.
Generic 4,6-disubstituted pyrimidines without tert-butylphenoxy groups will not reproduce BTK inhibition potency or SAR context.
The presence of two tert-butyl groups significantly disrupts crystal lattice packing energy while increasing the overall lipophilicity of the molecule. Comparative solubility assays in toluene at 25 °C demonstrate that 4,6-bis(4-tert-butylphenoxy)pyrimidin-2-amine achieves a solubility of approximately 45 mg/mL, whereas the unbranched 4,6-diphenoxypyrimidin-2-amine exhibits a solubility of less than 5 mg/mL under identical conditions [1]. This order-of-magnitude difference enables the use of environmentally preferred, non-polar solvent systems during downstream processing.
| Evidence Dimension | Solubility in Toluene at 25 °C |
| Target Compound Data | ~45 mg/mL |
| Comparator Or Baseline | 4,6-Diphenoxypyrimidin-2-amine (< 5 mg/mL) |
| Quantified Difference | >9x increase in solubility |
| Conditions | Standard ambient temperature and pressure, analytical gravimetric assay |
High solubility in non-polar solvents allows for the use of less toxic solvent systems during downstream formulation and complexation, streamlining industrial workflows.
For applications in materials science and homogeneous catalysis, molecular aggregation can lead to catalyst deactivation or optoelectronic quenching. Crystallographic and molecular modeling data indicate that the bulky tert-butyl groups enforce an intermolecular distance of >4.5 Å between pyrimidine cores, whereas the unsubstituted 4,6-diphenoxypyrimidin-2-amine readily engages in π-π stacking with intermolecular distances of ~3.4 Å [1]. The enforced separation in the target compound effectively suppresses aggregation-induced quenching and maintains the active site's availability.
| Evidence Dimension | Intermolecular π-π stacking distance |
| Target Compound Data | > 4.5 Å |
| Comparator Or Baseline | 4,6-Diphenoxypyrimidin-2-amine (~3.4 Å) |
| Quantified Difference | >1.1 Å increase in core separation |
| Conditions | Solid-state crystallographic packing analysis and DFT modeling |
Preventing molecular aggregation ensures consistent performance in thin-film formulations and maintains high turnover frequencies in catalytic applications.
Synthesizing this specific scaffold in-house from 4,6-dichloropyrimidin-2-amine requires a double nucleophilic aromatic substitution (SNAr). While the first substitution proceeds readily, the second substitution with 4-tert-butylphenol is highly sterically hindered, with process data indicating that isolated yields for this second step rarely exceed 35-40% without specialized microwave conditions or prolonged heating in polar aprotic solvents [1]. Procuring the pre-synthesized 4,6-bis(4-tert-butylphenoxy)pyrimidin-2-amine at >98% purity eliminates this severe process bottleneck and prevents extensive material loss.
| Evidence Dimension | Yield of functionalized intermediate |
| Target Compound Data | Direct procurement (100% availability, >98% purity) |
| Comparator Or Baseline | In-house synthesis from 4,6-dichloropyrimidin-2-amine (~35-40% yield for second substitution) |
| Quantified Difference | Elimination of a ~60% material loss step |
| Conditions | Standard laboratory batch synthesis (SNAr with 4-tert-butylphenol, base, heat) |
Procuring the exact compound saves significant labor, reduces hazardous solvent waste, and accelerates downstream R&D timelines by bypassing a known synthetic bottleneck.
The rigid, heavy bis-aryloxy substitution pattern imparts significant thermal stability to the pyrimidine core, which is critical for high-temperature applications. Thermogravimetric analysis (TGA) shows that 4,6-bis(4-tert-butylphenoxy)pyrimidin-2-amine exhibits an onset of thermal degradation (Td, 5% weight loss) at temperatures exceeding 320 °C, compared to the bare 2-aminopyrimidine core which begins to degrade and volatilize at approximately 180 °C [1]. This extended thermal window permits integration into polymers or deposition via vacuum sublimation without premature decomposition.
| Evidence Dimension | Thermal degradation onset (Td, 5% weight loss) |
| Target Compound Data | > 320 °C |
| Comparator Or Baseline | 2-Aminopyrimidine (~180 °C) |
| Quantified Difference | ~140 °C extension in thermal stability window |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere, 10 °C/min heating rate |
The extended thermal stability allows the compound to survive harsh curing conditions, high-temperature cross-coupling reactions, or vacuum deposition processes.
The primary amine can be readily condensed with aldehydes or functionalized to create sterically demanding bidentate or tridentate ligands. The tert-butylphenoxy groups provide a highly effective steric umbrella that protects the metal center, making this compound a strategic starting material for catalysts used in cross-coupling or olefin polymerization where aggregation must be prevented[1].
Due to its high solubility in non-polar solvents and resistance to π-π stacking, this compound is highly suited as a building block for hole-transport materials or host matrices in OLEDs. It can be processed from solution (e.g., toluene) to form smooth, amorphous films without the crystallization issues that plague unbranched phenoxy analogs [2].
In medicinal chemistry, the pyrimidine-2-amine core is a privileged structure for kinase inhibition. The addition of the highly lipophilic tert-butylphenoxy groups allows researchers to target deep, hydrophobic binding pockets while maintaining sufficient solubility in lipid-based formulation vehicles, bypassing the poor pharmacokinetic profiles of highly polar, unsubstituted pyrimidines [3].